

In vitro biocompatibility of strontium lactate

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-Depth Technical Guide to the In Vitro Biocompatibility of **Strontium Lactate**

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium is a trace element that shares chemical similarities with calcium and is known for its beneficial effects on bone metabolism.^[1] It exhibits a dual-action mechanism, simultaneously stimulating bone formation and inhibiting bone resorption.^{[1][2][3]} **Strontium lactate**, as a salt, serves as a delivery vehicle for strontium ions (Sr^{2+}), which are the biologically active component. These ions have been shown to promote the proliferation and differentiation of osteogenic precursor cells, making strontium-based compounds promising candidates for bone tissue engineering and osteoporosis treatment.^{[4][5][6]}

This technical guide provides a comprehensive overview of the in vitro biocompatibility of strontium, focusing on the cellular and molecular responses to Sr^{2+} ions. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways to support research and development in this field.

Cytotoxicity and Cell Proliferation

The biocompatibility of a material is fundamentally assessed by its effect on cell viability and proliferation. In vitro studies consistently demonstrate that the effects of strontium are dose-dependent. At optimal concentrations, strontium enhances cell proliferation, while at excessively high concentrations, it can exhibit cytotoxic effects.

Quantitative Data on Cytotoxicity and Proliferation

The following table summarizes the observed effects of strontium ions on the viability and proliferation of various cell types relevant to bone regeneration.

Cell Type	Strontium Source & Concentration	Assay	Key Outcome	Reference(s)
MC3T3-E1 Mouse Pre-osteoblasts	Strontium Chloride (3-12 mM)	MTT	No significant effect on cell viability.	[7]
MC3T3-E1 Mouse Pre-osteoblasts	Strontium Chloride (>24 mM)	MTT	Significantly decreased cell viability.	[7]
Human Bone Marrow Stromal Cells (hBMSCs)	Strontium Ions (0.9-1.8 mM)	Proliferation Assay	Highest proliferation observed in this range in calcium-lacking media.	[8][9]
Human Preadipocytes (hADSCs)	Strontium Chloride (5 μ M - 400 μ M)	Cell Growth Assay	Promoted cell proliferation.	[10]
Fibula & Mandible BMSCs	Strontium Chloride (360 mg/L)	Proliferation Assay	Increased proliferation rate compared to lower concentrations.	[11][12]
Primary Rat Osteoblasts	Strontium Lactate	LDH Release	Moderate decreases in cell viability observed.	[13]

Osteogenic Differentiation Potential

A key attribute of strontium for bone regeneration applications is its potent ability to induce osteogenic differentiation in mesenchymal stem cells and pre-osteoblastic cell lines. This is typically evaluated by measuring markers of osteoblast maturation, including enzyme activity, gene expression, and mineralized matrix deposition.

Quantitative Data on Osteogenic Differentiation

The table below presents a summary of studies investigating the effect of strontium on key osteogenic markers.

Cell Type	Strontium Source & Concentration	Time Point	Marker Assessed	Key Outcome	Reference(s)
MC3T3-E1 Mouse Pre-osteoblasts	Strontium Chloride (1 mM)	4 & 14 days	ALP Activity	Significant increase compared to control.	[10]
MC3T3-E1 Mouse Pre-osteoblasts	Strontium Chloride (3 mM)	3 days	RUNX2, OCN (Gene Expression)	Significant increase in gene expression.	[7][14]
MC3T3-E1 Mouse Pre-osteoblasts	Strontium Chloride (3 mM)	7 days	ALP Staining	Highest ALP activity observed at this concentration.	[15]
MC3T3-E1 Mouse Pre-osteoblasts	Strontium Chloride (3 mM)	21 days	Alizarin Red Staining	Optimal mineralized nodule formation.	[15]
Human Preadipocytes (hADSCs)	Strontium Chloride (400 µM)	Not Specified	ALP Activity	Increased ALP production, indicating early osteoinduction.	[2][10]
Human Mesenchymal Stem Cells (hMSCs)	Strontium Ions	Not Specified	ECM Gene Expression	Upregulated extracellular matrix gene expression.	[16]

Fibula & Mandible BMSCs	Strontium Chloride (360 mg/L)	7, 14, 21 days	OCN, OPN (Gene Expression)	Increased gene expression.	[11] [12]
Fibula & Mandible BMSCs	Strontium Chloride (360 mg/L)	14 & 21 days	Mineralized Nodules	More evident formation of mineralized nodules.	[11] [12]

Molecular Mechanisms of Action

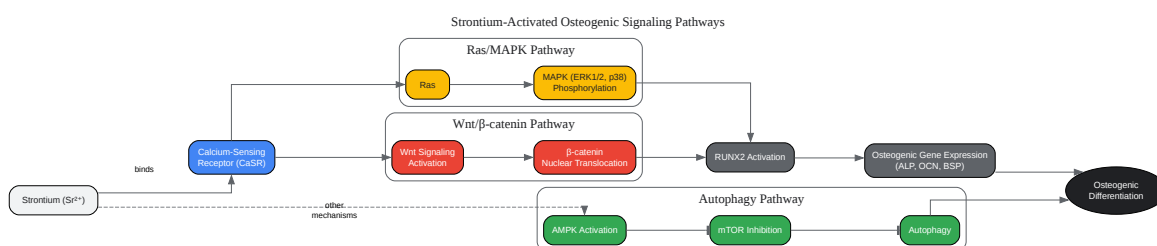
Strontium exerts its pro-osteogenic effects by modulating several key intracellular signaling pathways. Sr^{2+} ions can act as an agonist for the Calcium-Sensing Receptor (CaSR), initiating downstream cascades that control gene expression related to cell fate.[\[1\]](#)[\[10\]](#)

Key Signaling Pathways

Several interconnected pathways are activated by strontium to promote osteogenesis:

- **Wnt/ β -catenin Signaling:** Strontium has been shown to activate the canonical Wnt/ β -catenin pathway.[\[16\]](#) This leads to the nuclear translocation of β -catenin, which in turn activates the transcription of key osteogenic genes, including Runt-related transcription factor 2 (RUNX2).[\[16\]](#)[\[17\]](#)
- **Ras/MAPK Signaling:** The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2 and p38, is another critical target.[\[18\]](#) Strontium activates this cascade, leading to the phosphorylation and enhanced transcriptional activity of RUNX2, a master regulator of osteoblast differentiation.[\[1\]](#)[\[18\]](#)
- **AMPK/mTOR-Mediated Autophagy:** More recent studies have revealed that strontium can induce autophagy in pre-osteoblastic cells by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR).[\[7\]](#)[\[14\]](#) This autophagic process is linked to the enhancement of osteogenic differentiation.[\[7\]](#)[\[14\]](#)
- **RANKL/OPG Axis:** In addition to promoting bone formation, strontium also influences bone resorption. It can increase the expression of osteoprotegerin (OPG) while suppressing the

Receptor Activator of Nuclear Factor- κ B Ligand (RANKL), thereby inhibiting osteoclast formation and activity.[10]



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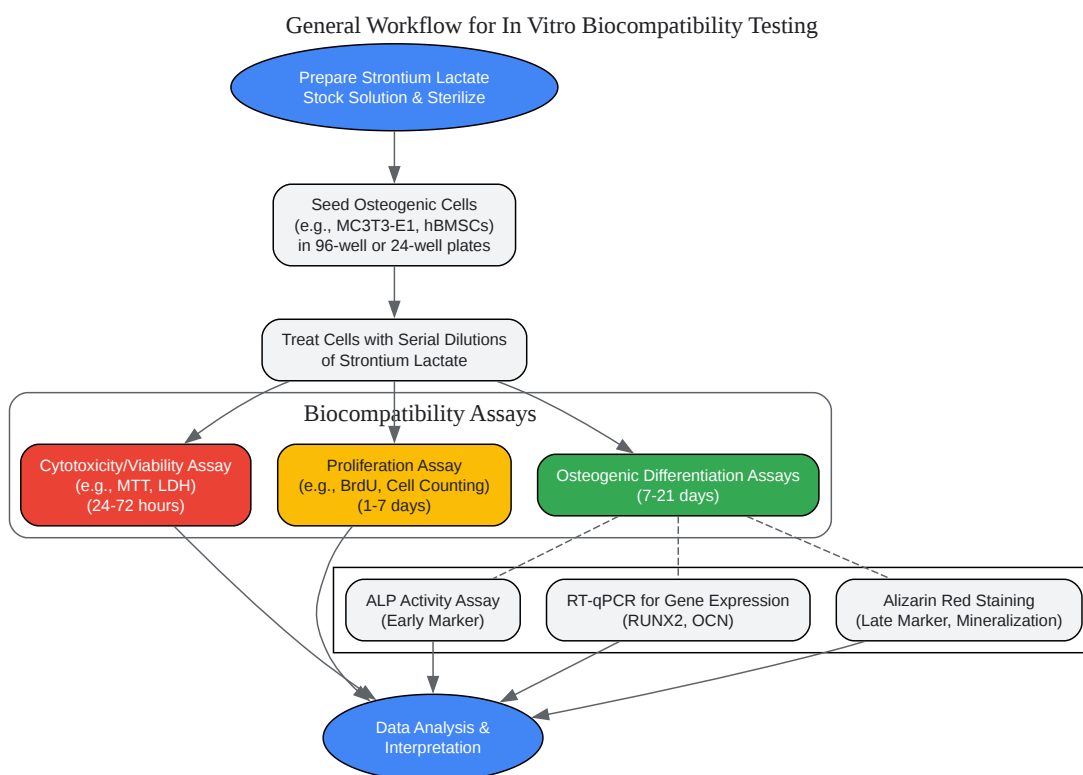
Caption: Key signaling pathways activated by strontium to promote osteogenesis.

Standardized Experimental Protocols

To ensure reproducibility and comparability of results, standardized protocols are essential. This section outlines the methodologies for key in vitro assays used to evaluate the biocompatibility of **strontium lactate**.

General Experimental Workflow

The in vitro evaluation of **strontium lactate** typically follows a multi-step process, beginning with cytotoxicity screening and progressing to functional assays that assess its pro-osteogenic capabilities.



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Caption: A typical experimental workflow for assessing strontium biocompatibility.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
[\[19\]](#)[\[20\]](#)

- Cell Seeding: Seed cells (e.g., MC3T3-E1) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treatment: Replace the medium with fresh medium containing various concentrations of **strontium lactate** (and appropriate controls). Incubate for the desired period (e.g., 24, 48, 72 hours).
- MTT Addition: Add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well.[\[20\]](#)
- Incubation: Incubate the plate for 4 hours at 37°C in a humidified CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[\[20\]](#)
- Solubilization: Carefully remove the medium and add 100-150 μ L of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
[\[20\]](#)
- Measurement: Shake the plate for 15 minutes to ensure complete dissolution.[\[19\]](#) Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[\[20\]](#) A reference wavelength of >650 nm can be used to subtract background.[\[20\]](#)

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric assay.[\[21\]](#)

- Cell Culture and Lysis: Culture cells in 24- or 48-well plates with **strontium lactate** for a specified period (e.g., 7 or 14 days). Wash the cell monolayer with PBS. Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).[\[21\]](#)

- **Substrate Reaction:** Transfer the cell lysate to a 96-well plate. Add an ALP substrate solution, such as p-nitrophenyl phosphate (pNPP), in an alkaline buffer.[22]
- **Incubation:** Incubate the plate at 37°C for 15-30 minutes.[23] ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.
- **Measurement:** Measure the absorbance at 405 nm.[21] The activity is proportional to the absorbance and can be quantified using a p-nitrophenol standard curve.

Alizarin Red S Staining for Mineralization

This assay detects calcium deposition, a late-stage marker of osteogenic differentiation.

- **Cell Culture:** Culture cells in multi-well plates with osteogenic medium and **strontium lactate** for 14-21 days, refreshing the medium every 2-3 days.
- **Fixation:** Aspirate the medium, wash the cells gently with PBS, and fix them with 4% paraformaldehyde or 70% ethanol for 10-15 minutes.
- **Staining:** Wash the fixed cells with deionized water. Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate at room temperature for 20-30 minutes.
- **Washing:** Carefully aspirate the staining solution and wash the wells multiple times with deionized water to remove excess stain.
- **Visualization and Quantification:** Visualize the red-orange mineralized nodules using a microscope. For quantification, the stain can be eluted with a solution like 10% cetylpyridinium chloride and the absorbance measured at approximately 562 nm.

Conclusion

The in vitro evidence strongly supports the biocompatibility of **strontium lactate** at appropriate concentrations. Strontium ions (Sr^{2+}) effectively enhance the proliferation and osteogenic differentiation of various stem cell and pre-osteoblast populations.[10][11] The mechanisms of action are multifactorial, involving the activation of key osteogenic signaling pathways such as Wnt/ β -catenin and Ras/MAPK, often initiated through the Calcium-Sensing Receptor.[16][18] The dose-dependent nature of these effects underscores the importance of careful

concentration screening for any specific application.[7] This guide provides the foundational data, protocols, and mechanistic understanding for professionals engaged in the development of strontium-based biomaterials and therapeutics for bone regeneration.

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References

- 1. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Study on Physicochemical Properties and In Vitro Biocompatibility of Sr-Substituted and Sr Ranelate-Loaded Hydroxyapatite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strontium ions promote in vitro human bone marrow stromal cell proliferation and differentiation in calcium-lacking media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strontium ions promote in vitro human bone marrow stromal cell proliferation and differentiation in calcium-lacking media | Semantic Scholar [semanticscholar.org]
- 10. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strontium enhances proliferation and osteogenic behavior of bone marrow stromal cells of mesenchymal and ectomesenchymal origins in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strontium enhances proliferation and osteogenic behavior of bone marrow stromal cells of mesenchymal and ectomesenchymal origins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. drmillett.com [drmillett.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. biolabo.fr [biolabo.fr]
- To cite this document: BenchChem. [In vitro biocompatibility of strontium lactate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1616434#in-vitro-biocompatibility-of-strontium-lactate]

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